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Compound of Interest

Compound Name: 6-Chloro-4-fluoronicotinaldehyde

Cat. No.: B7981611 Get Quote

An In-Depth Technical Guide to 6-Chloro-4-fluoronicotinaldehyde: A Key Building Block in

Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the

development of novel therapeutic agents. Its unique electronic properties and ability to engage

in hydrogen bonding have made it a privileged structure in medicinal chemistry. The strategic

functionalization of the pyridine ring with halogens, such as chlorine and fluorine, further

enhances its utility by modulating physicochemical properties like lipophilicity, metabolic

stability, and binding affinity.[1] This guide focuses on 6-Chloro-4-fluoronicotinaldehyde, a

halogenated pyridine derivative that serves as a versatile and highly reactive intermediate for

the synthesis of complex, biologically active molecules.

This document provides a comprehensive overview of the chemical properties, synthesis, and

potential applications of 6-Chloro-4-fluoronicotinaldehyde. As a Senior Application Scientist,

the aim is to not only present data but to also provide the underlying scientific rationale for its

utility in research and development, particularly in the synthesis of novel pharmaceutical

compounds.
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The foundational step in utilizing any chemical building block is a thorough understanding of its

fundamental properties. 6-Chloro-4-fluoronicotinaldehyde is a distinct molecule with specific

characteristics that dictate its handling, reactivity, and application.

Property Value Source(s)

Chemical Name
6-chloro-4-

fluoronicotinaldehyde
[2][3]

Synonyms
6-chloro-4-fluoropyridine-3-

carbaldehyde
[2]

CAS Number 1060809-20-2 [2][3]

Molecular Formula C₆H₃ClFNO [2]

Molecular Weight 159.55 g/mol [2]

InChI Key
MNOGYCPIVIXHRK-

UHFFFAOYSA-N

Canonical SMILES O=CC1=CN=C(Cl)C=C1F [2]

Note: The data presented is a consolidation from multiple chemical suppliers and databases.

Synthetic Pathways: A Mechanistic Perspective
While a specific, published, step-by-step synthesis for 6-Chloro-4-fluoronicotinaldehyde is

not readily available in peer-reviewed literature, its structure allows for a logical deduction of

plausible synthetic routes based on established organic chemistry principles for related

halogenated pyridines.[4][5][6] The most probable approach involves the selective oxidation of

a corresponding methyl group or the controlled reduction of a carboxylic acid derivative.

A generalized synthetic workflow can be conceptualized as follows:
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Starting Material Preparation Core Transformation Final Product

2-Chloro-4-fluoropyridine 3-Methyl-2-chloro-4-fluoropyridine
Cross-coupling (e.g., with methylating agent)

6-Chloro-4-fluoro-3-(halomethyl)pyridineRadical Halogenation Oxidation
Hydrolysis/Oxidation

6-Chloro-4-fluoronicotinaldehyde
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Caption: A plausible synthetic workflow for 6-Chloro-4-fluoronicotinaldehyde.

Causality Behind the Synthetic Design:

Starting Material Selection: The choice of a substituted pyridine is fundamental. 2-Chloro-4-

fluoropyridine serves as a logical precursor.

Introduction of the Carbonyl Precursor: A methyl group is introduced at the 3-position. This is

a critical step, as this methyl group will ultimately be oxidized to the aldehyde.

Activation for Oxidation: Direct oxidation of the methyl group can be challenging. A common

strategy is to first perform a radical halogenation (e.g., using NBS) to form a halomethyl

intermediate. This intermediate is more susceptible to subsequent nucleophilic substitution

and oxidation.

Oxidation to Aldehyde: The halomethyl intermediate can be converted to the aldehyde

through various methods, such as the Sommelet reaction or by hydrolysis to the alcohol

followed by oxidation (e.g., with PCC or a Swern oxidation).

Chemical Reactivity and Applications in Drug
Development
The true value of 6-Chloro-4-fluoronicotinaldehyde lies in its trifunctional nature, which

provides multiple avenues for synthetic elaboration. This makes it an invaluable building block

for creating libraries of complex molecules for drug screening.[7]
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The Aldehyde Group: This is a highly versatile functional group. It readily undergoes

nucleophilic addition and condensation reactions. This allows for the construction of various

heterocyclic systems or for linking the pyridine core to other molecular fragments.

The Chloro Group: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic

substitution (SNAr) and can be displaced by a variety of nucleophiles (e.g., amines, thiols,

alcohols). It is also an excellent handle for palladium-catalyzed cross-coupling reactions

(e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-

nitrogen bonds.

The Fluoro Group: The fluorine atom at the 4-position significantly influences the electronic

properties of the pyridine ring. While generally less reactive towards SNAr than chlorine, its

presence can modulate the pKa of the pyridine nitrogen and improve metabolic stability in

the final drug candidate.

Aldehyde Reactions Chloro Group Reactions

6-Chloro-4-fluoronicotinaldehyde

Reductive Amination

R₂NH, NaBH(OAc)₃

Wittig Reaction

Ph₃P=CHR

Condensation (e.g., Knoevenagel)

Active Methylene Compound

Nucleophilic Aromatic Substitution (SNAr)

Nu-H

Cross-Coupling (e.g., Suzuki, Sonogashira)

Pd catalyst, Boronic Acid/Alkyne

Secondary/Tertiary Amines Substituted Alkenes Fused Heterocycles Ethers, Amines, Thioethers Biaryl Compounds, Alkynes
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Caption: Key reaction pathways for 6-Chloro-4-fluoronicotinaldehyde.

Exemplary Experimental Protocol: Reductive
Amination
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To illustrate its practical application, the following is a representative, self-validating protocol for

a reductive amination reaction, a common transformation in drug development for introducing

amine diversity.

Objective: To synthesize N-benzyl-1-(6-chloro-4-fluoropyridin-3-yl)methanamine.

Materials:

6-Chloro-4-fluoronicotinaldehyde (1.0 eq)

Benzylamine (1.1 eq)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

Dichloromethane (DCM), anhydrous

Acetic acid (catalytic amount)

Step-by-Step Methodology:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar),

add 6-Chloro-4-fluoronicotinaldehyde (1.0 eq) and dissolve in anhydrous DCM.

Imine Formation: Add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid. Stir

the mixture at room temperature for 1-2 hours. The progress of imine formation can be

monitored by Thin Layer Chromatography (TLC).

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq)

portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild reducing agent

selective for imines in the presence of aldehydes, minimizing side reactions.

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the

disappearance of the imine intermediate by TLC.

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with

DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Validation: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C

NMR, and LC-MS analysis.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Chloro-4-fluoronicotinaldehyde is not

universally available, data from structurally similar compounds, such as 6-Chloro-5-

fluoronicotinaldehyde, can provide guidance on potential hazards.

Potential Hazards: Likely to be harmful if swallowed (Acute Toxicity 4, Oral). May cause skin

and eye irritation.

Precautionary Measures:

Handle in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust or vapors.

Wash hands thoroughly after handling.

Conclusion
6-Chloro-4-fluoronicotinaldehyde is a potent synthetic intermediate whose value is derived

from the orchestrated reactivity of its three distinct functional sites. The aldehyde provides a

gateway for molecular elongation and cyclization, while the chloro and fluoro substituents offer

opportunities for fine-tuning the electronic and pharmacokinetic properties of the target

molecules. For researchers in drug development, this compound represents a versatile

platform for the efficient construction of novel chemical entities aimed at a wide range of

biological targets. A thorough understanding of its properties and reactivity is paramount to

unlocking its full potential in the synthesis of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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